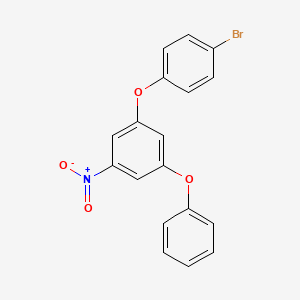

1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene” is a benzene derivative with bromophenoxy, nitro, and phenoxy substituents. The presence of these functional groups could potentially give this compound unique chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzene ring at the center, with the bromophenoxy, nitro, and phenoxy groups attached at the 1, 3, and 5 positions respectively .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the bromo, nitro, and phenoxy functional groups. For instance, the bromine atom could be replaced by other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the bromo and nitro groups could potentially make the compound relatively dense and highly reactive .Scientific Research Applications

1. Synthesis and Kinetic Studies

A study by Harikumar & Rajendran (2014) focused on the synthesis of nitro aromatic ethers, specifically 1-butoxy-4-nitrobenzene, which shares a similar structural framework with 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene. They used ultrasound-assisted liquid-liquid multi-site phase-transfer catalysis, offering insights into the synthetic methods applicable to related compounds (Harikumar & Rajendran, 2014).

2. Potential Anticancer Applications

Shabbir et al. (2015) synthesized nitroaromatics like 1-nitro-4-phenoxybenzene and investigated their potential as anticancer drugs. Their study revealed significant antitumor activity and strong interaction with human blood DNA, suggesting potential applications of similar nitroaromatics in cancer treatment (Shabbir et al., 2015).

3. Environmental Degradation Insights

Carlos et al. (2008) explored the degradation of nitrobenzene using Fenton's reagent, which could offer insights into the environmental impact and degradation pathways of related nitroaromatic compounds like this compound (Carlos et al., 2008).

4. Polymer Solar Cells Enhancement

Fu et al. (2015) demonstrated the use of 1-Bromo-4-Nitrobenzene, a compound structurally related to this compound, in enhancing the performance of polymer solar cells. This suggests potential applications of similar compounds in solar energy technology (Fu et al., 2015).

5. Aldose Reductase Inhibitory Effects

Wang et al. (2005) identified bromophenols with significant aldose reductase inhibitory activity. Given the structural similarity, this compound might also exhibit similar biological activities, which are relevant in managing complications of diabetes (Wang et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(4-bromophenoxy)-3-nitro-5-phenoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO4/c19-13-6-8-16(9-7-13)24-18-11-14(20(21)22)10-17(12-18)23-15-4-2-1-3-5-15/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBMCXLBQLBHPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2805357.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2805360.png)

![5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2805363.png)

![3-Tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2805367.png)

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2805370.png)

![Tert-butyl N-[(3R,4R)-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]oxan-3-yl]carbamate](/img/structure/B2805373.png)

![Tert-butyl (3aR,7aS)-5-(2-chloropyrimidine-5-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2805378.png)